

An In-depth Technical Guide to Nona-1,8-dien-5one

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical data for **Nona-1,8-dien-5-one** (CAS Number: 74912-33-7). It is important to note that while this compound is commercially available, publicly accessible, in-depth research on its specific biological activities, mechanisms of action, and detailed experimental protocols is limited. The information presented herein is based on available chemical data and the general properties of the broader class of divinyl ketones.

Executive Summary

Nona-1,8-dien-5-one is a chemical compound belonging to the class of divinyl ketones. This guide summarizes its known chemical and physical properties and provides a general context for its potential reactivity and biological significance based on related structures. Due to the scarcity of specific research on this molecule, this document also includes generalized experimental protocols and conceptual workflows that are applicable to the study of divinyl ketones, which can serve as a starting point for researchers interested in investigating this specific compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Nona-1,8-dien-5-one** are summarized in the table below. This data is compiled from various chemical supplier databases and public chemical information repositories.[1][2][3][4]



Property	Value
CAS Number	74912-33-7
Molecular Formula	C ₉ H ₁₄ O
Molecular Weight	138.21 g/mol
IUPAC Name	Nona-1,8-dien-5-one
Synonyms	1,8-Nonadien-5-one
Appearance	Not specified (likely a liquid)
SMILES	C=CCCC(=O)CCC=C
InChI	InChI=1S/C9H14O/c1-3-5-7-9(10)8-6-4-2/h3- 4H,1-2,5-8H2

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **nona-1,8-dien-5-one** is not readily available in published literature, a general approach for the synthesis of symmetric divinyl ketones can be extrapolated from established organic chemistry methods. One common method involves the acylation of an organometallic reagent with an acid chloride, followed by elimination reactions to introduce the double bonds.

Representative Experimental Protocol: Synthesis of a Symmetric Divinyl Ketone

The following is a generalized protocol and should be adapted and optimized for the specific synthesis of **nona-1,8-dien-5-one**.

Objective: To synthesize a symmetric divinyl ketone.

Materials:

- Appropriate vinyl organometallic reagent (e.g., vinylmagnesium bromide)
- Anhydrous diethyl ether or tetrahydrofuran (THF)



- An appropriate acid chloride (e.g., glutaryl chloride for a related structure)
- · Dry ice/acetone bath
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware for anhydrous reactions

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
- Charge the flask with the vinyl organometallic reagent in an anhydrous ether or THF under a nitrogen atmosphere.
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Dissolve the acid chloride in anhydrous ether or THF and add it to the dropping funnel.
- Add the acid chloride solution dropwise to the stirred organometallic reagent at -78 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain the pure divinyl ketone.



Chemical Reactivity and the Nazarov Cyclization

Divinyl ketones are notable for their participation in the Nazarov cyclization, a 4π -electrocyclization reaction that forms cyclopentenones.[5] This reaction is typically catalyzed by a Lewis acid or a Brønsted acid.[5] The general mechanism involves the formation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization to form an oxyallyl cation, followed by elimination to yield the cyclopentenone product.[5]

Caption: Generalized mechanism of the Nazarov cyclization.

Potential Biological Significance and Applications

While no specific biological activities have been reported for **nona-1,8-dien-5-one**, the α,β -unsaturated ketone moiety is a well-known pharmacophore present in many biologically active compounds. Research on various α,β -unsaturated ketones has demonstrated a wide range of activities, including:

- Antiviral Activity: Certain bis(arylidene) piperidones containing the α,β -unsaturated ketone framework have shown potential as antiviral agents.[1]
- Antifungal Activity: Chalcones, which are aromatic ketones with an enone linkage, have been investigated for their antifungal properties against various strains of Candida albicans.[3][6]
- Antileishmanial Activity: A library of α,β -unsaturated ketones has been screened for activity against Leishmania major, with several compounds showing high efficacy.[2][7]
- Antitumor Activity: The α,β-unsaturated ketone structural motif is considered essential for the antitumor activity in certain classes of compounds, such as (E)-3,5-bis(benzylidene)-4piperidones.[1]

The biological activity of these compounds is often attributed to their ability to act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues (such as cysteine) in proteins. This can lead to the inhibition of enzyme function and the disruption of cellular signaling pathways.



Hypothetical Experimental Workflow for Biological Screening

For researchers interested in exploring the biological potential of **nona-1,8-dien-5-one**, a general workflow for initial screening is proposed below. This workflow is conceptual and would require adaptation to specific assays and research questions.

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